1-Acetoxy-3-methyl-1,3-butadiene
Description
1-Acetoxy-1,3-butadiene (CAS 1515-76-0) is a conjugated diene substituted with an acetoxy group (-OAc) at the terminal position. Key properties include:
- Molecular formula: C₆H₈O₂
- Molecular weight: 112.13 g/mol
- Physical state: Colorless liquid
- Boiling point: 60–61°C at 40 mmHg
- Density: 0.945 g/cm³ .
- Solubility: Miscible with most organic solvents.
This compound is primarily used in organic synthesis as a diene in cycloaddition reactions (e.g., Diels-Alder) and as a precursor for heterocyclic compounds. However, it is prone to polymerization during storage and requires distillation for purification. Its high volatility and flammability necessitate careful handling in ventilated environments .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methylbuta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3 |
InChI Key |
KRROLIZNADPOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In the patented method, 2-methyl-3-butyn-2-ol reacts with acetic anhydride under strongly acidic conditions (e.g., phosphoric acid) to form an intermediate acetate. Subsequent rearrangement catalyzed by transition metals like silver(I) or copper(I) yields 1-acetoxy-3-methyl-1,3-butadiene.
Key parameters:
Purification and Isolation
The crude product is treated with methyl tert-butyl ether (MTBE) and washed with HCl to remove residual acids. Rotary evaporation followed by cooling yields a pure yellow oil that solidifies at low temperatures.
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
The product exists as cis and trans isomers, confirmed via IR spectroscopy and chromatographic analysis. The ratio depends on reaction kinetics:
-
Metal-catalyzed routes favor the trans isomer due to steric effects during rearrangement.
-
Pd-mediated reactions produce mixtures, necessitating post-synthesis separation.
Industrial Applications and Limitations
The acid/metal method is preferred for large-scale dronabinol precursor synthesis due to its reproducibility. However, Pd-based approaches face challenges:
Chemical Reactions Analysis
1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
-
Diels-Alder Reactions
With Ortho-Carbazolequinones: This reaction yields benzocarbazolequinone.
With Diethyl Ketovinylphosphonate: This reaction can occur with or without Lewis acid assistance.
With Methyl Acrylate: This reaction yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.
-
Cycloaddition Reactions
-
Photocatalysis
Visible Light Photocatalysis: This reaction involves the use of visible light to catalyze the reaction.
Scientific Research Applications
1-Acetoxy-3-methyl-1,3-butadiene has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-acetoxy-1,3-butadiene with analogous dienes:
Key Observations :
- Electron-withdrawing groups (e.g., -OAc, -F) reduce electron density at the diene, affecting reactivity in cycloadditions.
- Boiling points correlate with molecular weight and substituent polarity; fluorinated derivatives (e.g., C₄F₆) exist as gases due to low molecular weight and weak intermolecular forces .
Reactivity in Cyclization Reactions
Cyclization studies of unsymmetrical dienes reveal substituent-dependent product ratios. For example:
Mechanistic Insight :
Electronic and Thermodynamic Behavior
- Conical Intersection Dynamics: Substituted butadienes exhibit distinct S₁/S₀ minimum-energy conical intersection (MECI) geometries. While 1-acetoxy-1,3-butadiene lacks direct computational data, studies on 2-cyano-1,3-butadiene (electron-withdrawing -CN) show elongated C-C bonds at MECIs, suggesting similar effects for -OAc groups .
- Cyclic Voltammetry : Acetoxy and benzoyl derivatives (e.g., 1-acyl-1-anilido-4-methyl-1,3-butadiene) exhibit cathodic peaks at 0.1 V and -0.75 V , reflecting electron-deficient dienes stabilized by -OAc .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Acetoxy-3-methyl-1,3-butadiene, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via methylenation of alkenyl Fischer carbene complexes using titanium-based reagents under inert atmospheres. Key steps include:
- Precursor preparation : Start with β-alkoxy aldehyde derivatives.
- Methylenation : Use Tebbe reagent (Cp₂TiCH₂Cl) at -78°C to generate the diene system .
- Workup : Quench with aqueous NH₄Cl and extract with dichloromethane.
Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic signals:
- δ 5.2–6.2 ppm : Protons on the conjugated diene system (split into doublets or triplets due to coupling).
- δ 2.1 ppm : Methyl group adjacent to the acetoxy moiety .
- ¹³C-NMR : Key peaks include:
- δ 170–175 ppm : Carbonyl carbon of the acetoxy group.
- δ 115–130 ppm : Olefinic carbons.
- Purity Check : Integration ratios should match the molecular formula (C₆H₈O₂), and absence of extraneous peaks confirms purity .
Advanced Research Questions
Q. What analytical challenges arise in differentiating stereoisomers or regioisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Vibrational Spectroscopy : Compare experimental and computed IR spectra (DFT at B3LYP/6-31G* level) to identify stereoelectronic effects.
- Contradiction Analysis : Discrepancies between calculated and observed NMR shifts may indicate isomerization during synthesis .
Q. How does the electron-withdrawing acetoxy group influence the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer :
- Electronic Effects : The acetoxy group lowers the LUMO energy of the diene, enhancing reactivity with electron-deficient dienophiles (e.g., maleic anhydride).
- Experimental Validation :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C).
- Endo Rule Confirmation : X-ray crystallography of adducts confirms preferential endo transition states .
Q. What surface interactions occur between this compound and indoor materials (e.g., polymers, metals), and how do they impact environmental fate studies?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on stainless steel or polypropylene surfaces.
- Oxidative Degradation : Expose the compound to ozone (50–100 ppb) in a flow reactor and analyze degradation products via GC-MS.
- Key Finding : The compound exhibits higher adsorption on hydrophobic surfaces, with degradation pathways involving ozonolysis to form acetic acid and methyl glyoxal .
Methodological Notes
- Safety Protocols : Due to the compound’s flammability (density: 0.945 g/cm³), use explosion-proof refrigerators for storage and conduct reactions under nitrogen .
- Data Contradictions : Discrepancies in reported yields (e.g., 55% vs. 72%) may stem from variations in precursor purity or moisture levels during methylenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
